molecular formula C8H11ClN2O2 B1420741 Methyl 2,3-Diaminobenzoate Hydrochloride CAS No. 1189942-66-2

Methyl 2,3-Diaminobenzoate Hydrochloride

Cat. No.: B1420741
CAS No.: 1189942-66-2
M. Wt: 202.64 g/mol
InChI Key: GBAAVOBNBHKJPL-UHFFFAOYSA-N
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Description

Methyl 2,3-Diaminobenzoate Hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzoic acid and is characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring, as well as a methyl ester group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride typically involves the reduction of 2-amino-3-nitrobenzoic acid methyl ester. One common method includes dissolving 2-amino-3-nitrobenzoic acid methyl ester in a reaction flask containing concentrated hydrochloric acid and tin(II) chloride dihydrate (SnCl2·2H2O). The reaction is carried out at room temperature for several hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Diaminobenzoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 2,3-Diaminobenzoate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-Diaminobenzoate Hydrochloride involves its interaction with specific molecular targets. The amino groups on the benzene ring can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-Diaminobenzoate
  • Methyl 3,4-Diaminobenzoate
  • Methyl 2,5-Diaminobenzoate

Uniqueness

Methyl 2,3-Diaminobenzoate Hydrochloride is unique due to the specific positioning of the amino groups at the 2 and 3 positions on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl ester group also contributes to its unique characteristics and applications .

Properties

IUPAC Name

methyl 2,3-diaminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-3-2-4-6(9)7(5)10;/h2-4H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAAVOBNBHKJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,3-Diaminobenzoate Hydrochloride
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